N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide is a tertiary amine-containing acetamide derivative with a complex structure featuring dual dimethylamino groups and a substituted phenoxy moiety. Its molecular formula is C₂₂H₃₀N₄O₂ (calculated based on structural analogs in and ). The compound’s core structure includes:
- A central ethyl backbone substituted with two dimethylamino groups (one at the 2-position and another para-substituted on the phenyl ring).
- A 2-methylphenoxyacetamide group attached to the ethyl chain.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-8-6-7-9-20(16)26-15-21(25)22-14-19(24(4)5)17-10-12-18(13-11-17)23(2)3/h6-13,19H,14-15H2,1-5H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWNCUXVGIZELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide, identified by its CAS number 899728-92-8, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C21H28N4O
- Molecular Weight : 384.5 g/mol
- Structure : The compound features a dimethylamino group and a phenoxyacetamide moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling. The dimethylamino groups enhance lipophilicity, facilitating membrane permeability and receptor binding.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, benzimidazole derivatives have shown promise in targeting cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) highlights that modifications to the aromatic rings can enhance these effects .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. Compounds bearing similar moieties have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ampicillin .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of structurally related compounds, a series of derivatives were tested against human cancer cell lines. The results indicated that modifications in the phenyl ring significantly impacted cytotoxicity levels. The most effective compounds induced apoptosis in over 70% of treated cells within 48 hours .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The study revealed that specific substitutions on the aromatic rings led to enhanced antibacterial activity, with some compounds achieving MIC values as low as 16 µg/ml .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several acetamide derivatives, as outlined below:
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity
- Fluorine vs. Methylphenoxy ( vs.
- Piperazine vs.
- Diethylamino vs. Dimethylamino (): Diethyl groups increase lipophilicity, which could enhance blood-brain barrier penetration but may reduce selectivity due to nonspecific binding .
Pharmacological and Physicochemical Trends
- Agrochemical vs. Pharmaceutical Applications (): Chloroacetamides like thenylchlor highlight the role of halogenation in pesticidal activity, contrasting with the target compound’s tertiary amine-rich structure, which is more typical of CNS-targeting drugs .
- Stereochemical Complexity (): Compounds with chiral centers (e.g., ’s "g" and "h") demonstrate the critical role of stereochemistry in biological activity, suggesting that the target compound’s activity may depend on its conformational preferences .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-(2-methylphenoxy)acetyl chloride and the corresponding amine precursor under reflux in ethanol or dichloromethane. Catalysts like NaOH or K₂CO₃ enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR to verify dimethylamino peaks (δ ~2.2–2.4 ppm for N(CH₃)₂) and aromatic protons (δ ~6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). IR spectroscopy identifies carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups. Cross-validate with elemental analysis for C, H, N content .
Q. How can researchers improve the compound’s aqueous solubility for in vitro assays?
- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation. Modify salt forms (e.g., hydrochloride) via reaction with HCl in anhydrous ether, which protonates dimethylamino groups, enhancing hydrophilicity .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. cellular assays) be resolved?
- Methodological Answer : Conduct orthogonal assays:
- Surface Plasmon Resonance (SPR) to measure binding kinetics to targets like orexin-1 receptors.
- Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
- Validate cellular activity via calcium flux assays (FLIPR) or cAMP inhibition studies. Contradictions may arise from off-target effects or assay-specific conditions (e.g., pH, cofactors) .
Q. What in vivo models are appropriate for evaluating neuropharmacological efficacy?
- Methodological Answer : Use rodent models for CNS permeability studies:
- Assess blood-brain barrier (BBB) penetration via LC-MS/MS quantification in brain homogenates.
- Behavioral assays (e.g., forced swim test for antidepressant activity) with dose optimization (10–50 mg/kg, i.p.). Include controls for dimethylamino-related side effects (e.g., histamine receptor off-target activity) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the dimethylamino substituents?
- Methodological Answer : Synthesize analogs with:
- Methyl-to-ethyl substitutions on dimethylamino groups to probe steric effects.
- Quaternary ammonium salts to assess charge impact on receptor binding.
Test analogs in competitive radioligand binding assays (IC₅₀ values) and MDCK cell monolayers for passive permeability. Correlate logD values (measured via shake-flask method) with activity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Use bootstrapping (≥1000 iterations) to estimate 95% confidence intervals for EC₅₀/IC₅₀. Outlier detection via Grubbs’ test (α=0.05). Replicate experiments in triplicate across independent batches .
Q. How should researchers address discrepancies in metabolic stability data across species?
- Methodological Answer : Perform interspecies hepatic microsome assays (human vs. rodent). Identify metabolites via LC-MSⁿ. If rodent models show rapid clearance (>90% at 30 min), prioritize humanized liver chimeric mice for in vivo validation. Adjust dosing regimens using allometric scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
